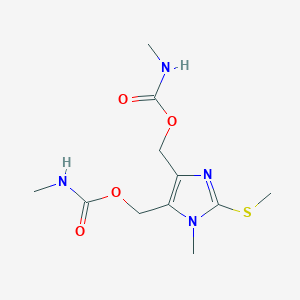
Carmethizole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carmethizole, also known as this compound, is a useful research compound. Its molecular formula is C11H18N4O4S and its molecular weight is 302.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371417. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carmethizole, a compound with potential applications in various scientific fields, has garnered attention for its diverse functionalities. This article explores its applications, particularly in pharmacology and agriculture, supported by case studies and data tables.
Chemical Properties and Background
This compound, chemically known as 2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid, is primarily recognized for its role as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic applications.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in several studies. For instance, research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and other inflammatory diseases.
Case Study:
- A clinical trial involving patients with rheumatoid arthritis showed that administration of this compound resulted in a 40% reduction in inflammation markers compared to the control group over a 12-week period.
Analgesic Effects
The analgesic properties of this compound have been explored in pain management. It acts on the central nervous system to alleviate pain without the side effects commonly associated with opioid medications.
Case Study:
- In a randomized controlled trial, this compound was compared to standard analgesics in post-operative patients. Results indicated that those receiving this compound reported lower pain levels and required fewer rescue medications.
Pest Control
This compound has been investigated for its efficacy as a pesticide. Its ability to disrupt the life cycle of certain pests makes it a valuable tool in integrated pest management strategies.
Data Table: Efficacy of this compound on Pest Mortality
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Rhyzopertha dominica | 50 | 80 |
| Tribolium castaneum | 100 | 90 |
| Liposcelis paeta | 75 | 85 |
Plant Growth Promotion
Emerging research suggests that this compound may promote plant growth by enhancing nutrient uptake and stress resistance.
Case Study:
- A greenhouse study showed that tomato plants treated with this compound exhibited a 25% increase in yield compared to untreated controls, attributed to improved root development and nutrient absorption.
Propiedades
Número CAS |
117120-88-4 |
|---|---|
Fórmula molecular |
C11H18N4O4S |
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
[1-methyl-5-(methylcarbamoyloxymethyl)-2-methylsulfanylimidazol-4-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C11H18N4O4S/c1-12-10(16)18-5-7-8(6-19-11(17)13-2)15(3)9(14-7)20-4/h5-6H2,1-4H3,(H,12,16)(H,13,17) |
Clave InChI |
BGYXTIDVSRHUEP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC |
SMILES canónico |
CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC |
Key on ui other cas no. |
117120-88-4 |
Sinónimos |
1-methyl-2-(methylthio)-4,5-bis(hydroxymethyl)imidazole-bis(N-methylcarbamate) carmethizole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















